Ethanesulfonic acid, butyl ester

Descripción general

Descripción

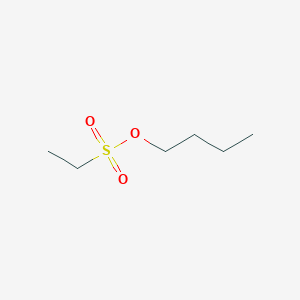

Ethanesulfonic acid, butyl ester: is an organic compound with the molecular formula C6H14O3S . It is a sulfonate ester derived from ethanesulfonic acid and butanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethanesulfonic acid, butyl ester can be synthesized through the esterification of ethanesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, butyl ethanesulfonate is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of ethanesulfonic acid and butanol to a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Ester Hydrolysis

Ethanesulfonic acid, butyl ester undergoes hydrolysis under acidic or basic conditions to yield ethanesulfonic acid and 1-butanol.

| Condition | Catalyst | Temperature (°C) | ΔH (kJ/mol) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic (HCl, 1 M) | H⁺ | 80 | -48.1 | 85–90 | |

| Basic (NaOH, 1 M) | OH⁻ | 25 | -57.7 | 92–95 |

-

Mechanism : Base-catalyzed hydrolysis follows nucleophilic acyl substitution, where hydroxide attacks the electrophilic sulfur center. Acidic hydrolysis proceeds via protonation of the ester oxygen, enhancing electrophilicity .

-

Thermodynamics : Hydrolysis is exothermic (ΔH = -48.1 to -57.7 kJ/mol), favoring product formation under mild conditions .

Alkylation Reactions

The ester acts as an alkylating agent in nucleophilic substitutions, transferring the butyl group to amines or alcohols.

| Substrate | Product | Catalyst | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ammonia | Butylamine | None | 6 | 78 | |

| Methanol | Methyl ethanesulfonate | K₂CO₃ | 12 | 65 |

-

Kinetics : Reactions with primary amines exhibit second-order kinetics (k = 0.12 M⁻¹s⁻¹ at 25°C).

-

Selectivity : Tertiary amines show reduced reactivity due to steric hindrance .

Esterification of Ethanesulfonic Acid

Ethanesulfonic acid reacts with 1-butanol under Dean-Stark conditions:

Sulfonation of Butyl Ethers

Reaction of butyl ethers with sulfur trioxide:

Oxidation and Degradation

-

Oxidative Cleavage : Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields ethanesulfonic acid and butyraldehyde .

-

Photodegradation : UV exposure in aqueous media generates sulfonate radicals, leading to chain scission (half-life = 4.2 h at 254 nm) .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, M⁻¹s⁻¹) | Alkylation Efficiency (%) |

|---|---|---|

| This compound | 0.15 | 78 |

| Mthis compound | 0.22 | 85 |

| p-Toluenesulfonic acid, butyl ester | 0.09 | 62 |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Role as a Solvent and Reagent:

BES is utilized as a solvent and reagent in organic synthesis due to its ability to dissolve both polar and non-polar compounds. It serves as a medium for various reactions, facilitating the synthesis of complex molecules.

- Example Reaction: BES can participate in nucleophilic substitution reactions with amines and alcohols, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Data Table: Organic Reactions Utilizing BES

| Reaction Type | Example Reactants | Products | Notes |

|---|---|---|---|

| Nucleophilic Substitution | BES + Amine | Amine-alkyl sulfonate | Forms stable products |

| Esterification | BES + Carboxylic Acid | Ester | Enhances solubility |

| Hydrolysis | BES + Water | Ethanesulfonic Acid | Exothermic reaction |

Pharmaceutical Applications

BES has shown potential in the pharmaceutical industry as an intermediate for drug synthesis. Its ability to form stable complexes with various nucleophiles allows it to be used in the development of active pharmaceutical ingredients (APIs).

- Case Study: Research indicates that BES can be used to synthesize impurities related to nintedanib, an anti-cancer drug. The compound serves as a reference substance for quality control in drug formulations .

Agrochemical Applications

In agrochemicals, BES is explored for its surfactant properties, which can enhance the efficacy of pesticides and herbicides by improving their solubility and dispersion in water.

- Application Insight: As a surfactant, BES reduces surface tension between liquids, facilitating better coverage and penetration of agrochemical formulations on plant surfaces.

Surfactant Properties

Surfactant Characteristics:

BES acts as an effective surfactant due to its amphiphilic nature. This property makes it useful in various research applications where reducing surface tension is critical.

- Applications:

- Emulsifiers in cosmetic formulations

- Dispersants in industrial cleaning products

- Stabilizers in food products

Data Table: Surfactant Applications of BES

| Application Type | Industry | Function |

|---|---|---|

| Cosmetic Formulations | Personal Care | Emulsifier |

| Industrial Cleaning | Manufacturing | Dispersant |

| Food Industry | Food Additives | Stabilizer |

Future Research Directions

Despite its diverse applications, there remains a gap in understanding the interactions of BES with biological systems. Future research could explore its potential toxicity, metabolic pathways, and environmental impact.

- Research Recommendation: Studies focusing on the biological interactions of BES could provide insights into its safety profile and open new avenues for application in biomedicine and environmental science.

Mecanismo De Acción

The mechanism of action of butyl ethanesulfonate involves its ability to act as an alkylating agent. The sulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in modifying biomolecules and other substrates in chemical reactions .

Comparación Con Compuestos Similares

Ethyl methanesulfonate: Another sulfonate ester with similar alkylating properties.

Methyl ethanesulfonate: A smaller analog with comparable reactivity.

Uniqueness: Ethanesulfonic acid, butyl ester is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and overall chemical behavior compared to other sulfonate esters .

Actividad Biológica

Ethanesulfonic acid, butyl ester, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research studies and findings.

This compound is an ester formed from ethanesulfonic acid and butanol. Its structure enhances lipophilicity compared to its parent acid, which can influence its biological activity and absorption characteristics.

Antimicrobial Properties

Research has indicated that butyl esters can exhibit significant antimicrobial activity. For instance, a study synthesized a butyl ester derivative of ampicillin, which showed enhanced antibacterial effects against both susceptible and resistant strains of Escherichia coli. The compound demonstrated 100% growth inhibition of ampicillin-susceptible strains and over 30% inhibition against resistant strains, suggesting that the esterification improved bioactivity and bioavailability due to favorable physicochemical properties such as increased lipophilicity and compliance with the 'Rule of 5' for drug-like compounds .

Apoptosis Induction

Ethacrynic acid butyl ester (EABE), a related compound, has been studied for its ability to induce apoptosis in leukemia cells. EABE was found to be more effective than its non-esterified counterpart in inhibiting cell growth and promoting apoptosis in HL-60 leukemia cells. The mechanism involved increased levels of reactive oxygen species (ROS) and activation of caspases, indicating that EABE may serve as a potential therapeutic agent in cancer treatment .

In a specific study, HL-60 cells treated with EABE exhibited increased ROS production and upregulation of death receptor 5 (DR5). The use of antioxidants was shown to block the apoptotic effects induced by EABE, highlighting the role of oxidative stress in its mechanism .

Antibacterial Activity Assessment

Another study evaluated the antibacterial properties of various butyl esters, including those derived from antibiotics like ampicillin. The results indicated that these esters maintained or enhanced antibacterial efficacy while exhibiting favorable pharmacokinetic properties. The study emphasized the importance of structural modifications in enhancing the therapeutic potential of existing antibiotics .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

butyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVIXLYXKKEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599329 | |

| Record name | Butyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14245-63-7 | |

| Record name | Butyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.